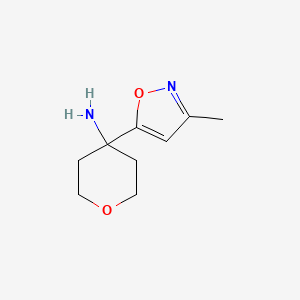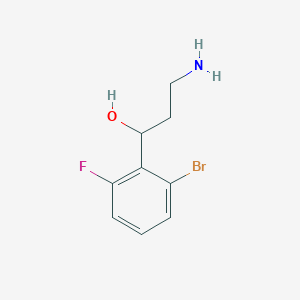
3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11BrFNO It is a derivative of propanol, featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the bromine or fluorine substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include dehalogenated compounds.
Substitution: Products may include various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for potential therapeutic applications, although specific uses are still under research.
Industry:
- Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action for 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity.
Comparison with Similar Compounds
- 3-Amino-1-(2-bromo-5-fluorophenyl)propan-1-ol
- 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol
- 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol
Uniqueness: 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring,
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-amino-1-(2-bromo-6-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |
InChI Key |
ONCRWLVNHSOTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CCN)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


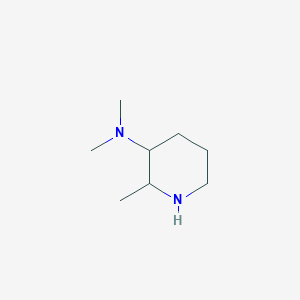

![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
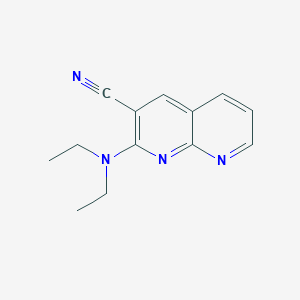
![2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
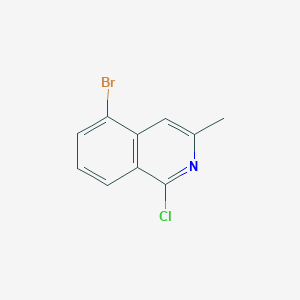

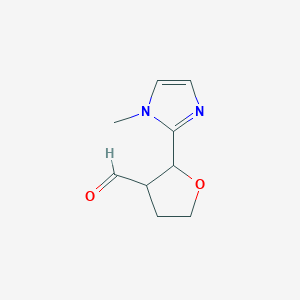
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)
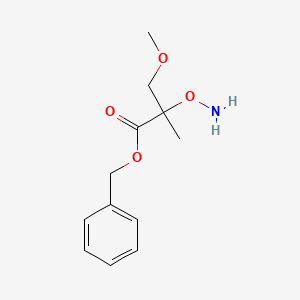

![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
